6-chloro-N'-(1,2,3-thiadiazole-5-carbonyl)pyridine-3-carbohydrazide
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Description
The 1,2,3-thiadiazole moiety is a significant and prominent structure among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . The 1,2,3-thiadiazole hybrid structures have shown myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activators .
Synthesis Analysis
Thiadiazoles can be synthesized through various methods. One significant advancement was the use of stable and easily accessible elemental sulfide as a sulfur source in the immediate production of thiadiazoles . Another method involves the use of N-tosyl hydrazones and sulfur through chemo-selective oxidative ring formation .Molecular Structure Analysis
Thiadiazoles occur naturally in four different isomeric forms, having one sulfur and two nitrogen atoms with a hydrogen binding domain .Chemical Reactions Analysis
The last decade has seen impressive achievements in the thiadiazole synthesis which widely involved the carbon–sulfur and nitrogen-sulfur bond formation from sulphonyl chlorides, disulfides, or sulphonyl hydrazides .Future Directions
Properties
IUPAC Name |
N'-(6-chloropyridine-3-carbonyl)thiadiazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5O2S/c10-7-2-1-5(3-11-7)8(16)13-14-9(17)6-4-12-15-18-6/h1-4H,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLQNKOHDULMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NNC(=O)C2=CN=NS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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